1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-
Overview
Description
1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-, also known as 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-, (S)-, is involved in the synthesis of enantiomerically enriched bicyclic hydroxamic acids through cyclocondensation of L-α-aminohydroxamic acids with keto acids. This process is characterized by high chemo- and stereoselectivity. The structural configuration of these compounds has been confirmed through X-ray crystallographic analysis, indicating a cis configuration between the amino acid side chain and the methyl group. This method has also been applied to produce tricyclic hydroxamic acids by cyclocondensation with o-formylbenzoic acid, demonstrating its versatility in synthesizing complex organic molecules (Hoshino, Oyaizu, Koyanagi, & Honda, 2013).
Reactivity and Applications in Organic Synthesis The compound is also a precursor in the synthesis of imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines via carbon tetrabromide mediated oxidative carbon-nitrogen bond formation. This demonstrates its reactivity and utility in constructing complex heterocyclic structures under mild and metal-free conditions, showcasing its potential in organic synthesis and medicinal chemistry applications (Huo, Tang, Xie, Wang, & Dong, 2016).
Conformational and Structural Studies Further research into the conformational and structural aspects of related derivatives, such as imidazolidine-2,4-dione and thiazolidine-2,4-dione compounds with a 1H-pyrrol-2-ylmethylene substituent, has been conducted. These studies have led to a better understanding of the stereochemistry and molecular conformations, which are crucial for designing drugs with specific biological activities (Dios, Puente, Rivera‐Sagredo, & Espinosa, 2002).
Novel Synthetic Approaches A novel synthetic approach has been developed for the preparation of imidazo[1,2-a]imidazoles and pyrrolo[1,2-a]imidazoles from esters of heterocyclic or aromatic α-amino acids. This methodology involves condensation with acetoine followed by cyclization, highlighting the versatility of 1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-, (S)-, in facilitating the construction of diverse heterocyclic compounds (Kolar & Tislér, 1995).
Mechanism of Action
The mechanism of action of (S)-THPI is primarily through its inhibitory effects on certain enzymes. It has been found to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Properties
IUPAC Name |
(7aS)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGAFMJSNFVRM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961268 | |
Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-87-9 | |
Record name | 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040856879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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